molecular formula C18H15N3O4S B2388994 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide CAS No. 895458-26-1

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide

Cat. No. B2388994
CAS RN: 895458-26-1
M. Wt: 369.4
InChI Key: ZTFPXPNZPRVCAW-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The compound is solid in physical form . The molecular weight is 369.4. More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Synthesis and Characterization

The compound has been synthesized and characterized by various techniques. An expeditious synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . These newly synthesized compounds were characterized using elemental analysis, multinuclear NMR (1H, 13C, and 77Se), infrared spectroscopy (IR), and mass spectrometry. Additionally, single crystal X-ray crystallography results and molecular geometry were determined for one of the compounds.

Structural Motif and Natural Products

The benzo[d][1,3]dioxole structural motif plays a crucial role in both natural and synthetic organic chemistry. It is present in various compounds with important pharmaceutical and biological applications. For instance, it is found in antitumor, antimicrobial, COX-2 inhibitors, and anti-JH agents. Recently, a bioactive compound of this class, LASSBio-294, exhibited inotropic and vasodilatory effects .

Future Research Directions

As a novel organoselenium compound, further studies are needed to elucidate its full range of applications. Researchers could investigate its pharmacokinetics, toxicity, and mechanism of action. Additionally, exploring its interactions with biological targets and cellular pathways would provide valuable insights.

properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c22-17(19-9-13-2-1-7-23-13)10-26-18-6-4-14(20-21-18)12-3-5-15-16(8-12)25-11-24-15/h1-8H,9-11H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFPXPNZPRVCAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide

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